hA2A/hCA XII modulator 1

Dual-target pharmacology Adenosine A2A receptor Carbonic anhydrase XII

hA2A/hCA XII modulator 1 (also known as compound is a synthetic triazolopyrazine derivative that functions as a potent antagonist of the human adenosine A2A receptor (hA2AAR) and a potent inhibitor of human carbonic anhydrase XII (hCA XII). It is identified as a first-in-class multi-target ligand that combines these two pharmacologically relevant activities in a single molecular entity.

Molecular Formula C24H19N7O4S
Molecular Weight 501.5 g/mol
Cat. No. B12403058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehA2A/hCA XII modulator 1
Molecular FormulaC24H19N7O4S
Molecular Weight501.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)N3C=C(N=C(C3=N2)N)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N
InChIInChI=1S/C24H19N7O4S/c25-21-22-29-31(18-4-2-1-3-5-18)24(33)30(22)14-20(28-21)15-6-10-17(11-7-15)27-23(32)16-8-12-19(13-9-16)36(26,34)35/h1-14H,(H2,25,28)(H,27,32)(H2,26,34,35)
InChIKeyZYILDTWBSDDXCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hA2A/hCA XII Modulator 1: A First-in-Class Dual-Target Ligand for Cancer and Immunology Research Procurement


hA2A/hCA XII modulator 1 (also known as compound 14) is a synthetic triazolopyrazine derivative that functions as a potent antagonist of the human adenosine A2A receptor (hA2AAR) and a potent inhibitor of human carbonic anhydrase XII (hCA XII) [1]. It is identified as a first-in-class multi-target ligand that combines these two pharmacologically relevant activities in a single molecular entity [1]. The compound exhibits nanomolar binding affinities for both primary targets, distinguishing it from single-target agents and other dual-target compounds within the same chemical series [1]. It is commercially available as a research reagent, typically at ≥98% purity, and is intended for preclinical studies in oncology and immunology .

Why Generic hA2A Antagonists or hCA Inhibitors Cannot Substitute for hA2A/hCA XII Modulator 1 in Dual-Pathway Studies


hA2A/hCA XII modulator 1 possesses a dual-target profile that is not shared by conventional single-target hA2A antagonists (e.g., istradefylline, ZM241385) or single-target carbonic anhydrase inhibitors (e.g., acetazolamide) [1]. Substituting this compound with a selective hA2A antagonist alone would eliminate hCA XII inhibition, while using a selective hCA XII inhibitor would remove hA2AAR antagonism, thereby altering the downstream signaling outcomes in models where both pathways are implicated, such as tumor immune evasion and hypoxic tumor progression [1]. Furthermore, even within the same chemical series, structurally related analogs exhibit markedly different potency balances across the three targets (hA2A, hCA IX, hCA XII), precluding simple interchange [1]. This compound's specific combination of low nanomolar Ki values for both hA2A (6.4 nM) and hCA XII (6.2 nM) represents a defined pharmacological fingerprint that cannot be replicated by mixing separate single-target agents due to unknown pharmacokinetic and target-engagement interactions [1].

Quantitative Differentiation of hA2A/hCA XII Modulator 1 vs. Key Comparators: A Procurement-Focused Evidence Guide


Dual-Target Low Nanomolar Potency vs. Single-Target Agents: A Direct Comparison

hA2A/hCA XII modulator 1 demonstrates balanced, low nanomolar potency at both its primary targets (hA2A Ki = 6.4 nM; hCA XII Ki = 6.2 nM) [1]. This dual activity contrasts sharply with single-target comparators: istradefylline, a clinical hA2A antagonist, exhibits an hA2A Ki of 2.2 nM but has no reported hCA XII inhibitory activity [2]; acetazolamide, a classic carbonic anhydrase inhibitor, inhibits hCA XII with Ki values typically in the 10–100 nM range depending on assay conditions but lacks any hA2A antagonism [3]. The compound uniquely provides simultaneous, equipotent engagement of both targets at the same concentration range, a feature not achievable by combining separate single-target agents.

Dual-target pharmacology Adenosine A2A receptor Carbonic anhydrase XII

hCA Isoform Selectivity Profile: hCA XII vs. hCA II, IX, and I Differentiation

hA2A/hCA XII modulator 1 inhibits hCA XII with a Ki of 6.2 nM and demonstrates defined selectivity over other human carbonic anhydrase isoforms: hCA II (Ki = 46 nM, ~7.4-fold selectivity), hCA IX (Ki = 466 nM, ~75-fold selectivity), and hCA I (Ki = 8.351 μM, >1300-fold selectivity) [1]. In contrast, the pan-CA inhibitor acetazolamide inhibits hCA XII, hCA II, hCA IX, and hCA I with Ki values typically in the 10–250 nM range, exhibiting limited isoform discrimination [2]. The compound's pronounced selectivity against the widely expressed cytosolic hCA I and hCA II isoforms reduces the potential for off-target carbonic anhydrase-related effects in cellular or in vivo models.

Carbonic anhydrase inhibition Isoform selectivity Tumor-associated CA

Adenosine Receptor Subtype Selectivity: hA2A vs. hA1 and hA3

hA2A/hCA XII modulator 1 binds to hA2AAR with a Ki of 6.4 nM and displays substantial selectivity over hA1AR (Ki = 4,819 nM, ~750-fold) and hA3AR (Ki > 30,000 nM, >4,600-fold) [1]. This selectivity profile is advantageous compared to non-selective adenosine receptor antagonists such as caffeine, which inhibits hA1, hA2A, and hA2B with Ki values in the 10–40 μM range and lacks meaningful subtype discrimination [2]. Compared to the high-affinity hA2A antagonist ZM241385 (hA2A Ki = 1.4 nM, hA1 Ki = 1,200 nM, ~860-fold selectivity) [3], the target compound offers a comparable selectivity window but with the added functional dimension of hCA XII inhibition.

Adenosine receptor antagonism Receptor selectivity Immuno-oncology

Head-to-Head Comparison with Compound 20: Differentiating Potency Balance Across hA2A, hCA IX, and hCA XII

Within the same triazolopyrazine series, hA2A/hCA XII modulator 1 (compound 14) and compound 20 exhibit distinctly different multi-target activity profiles [1]. Compound 14 achieves balanced low nanomolar potency at hA2A (6.4 nM) and hCA XII (6.2 nM), with moderate activity at hCA IX (466 nM). In contrast, compound 20 demonstrates preferential inhibition of hCA IX (5.0 nM) and hCA XII (27.0 nM) but significantly weaker hA2A antagonism (108 nM) [1]. The difference in hA2A potency between these two structurally related compounds is approximately 17-fold, while the hCA IX potency differs by nearly 93-fold. This head-to-head comparison illustrates that minor structural modifications (CONH spacer in 14 vs. CONH(CH2)2CONH spacer in 20) produce substantial shifts in target engagement profiles, making the compounds non-interchangeable for experiments requiring specific potency ratios.

Structure-activity relationship Multi-target ligand Triazolopyrazine series

First-in-Class Multi-Target Design: Structural Basis for Dual Activity

hA2A/hCA XII modulator 1 is derived from the 8-amino-2,6-diphenyltriazolo[4,3-a]pyrazin-3-one scaffold, a known hA2A antagonist lead, modified by introduction of a 4-sulfonamidophenyl residue linked via a CONH spacer at the para-position of the 6-phenyl ring [1]. This structural fusion creates a first-in-class molecule that simultaneously occupies the orthosteric binding site of hA2AAR and coordinates the catalytic zinc ion in the active site of hCA XII through its sulfonamide moiety [1]. Molecular docking studies confirmed that the triazolopyrazine core maintains the canonical hA2A binding pose observed for the lead antagonist, while the pendant sulfonamide group extends into the CA active site, directly interacting with the zinc-bound hydroxide [1]. This rationally designed dual pharmacophore architecture distinguishes it from single-target agents that lack the complementary recognition element.

Medicinal chemistry Sulfonamide pharmacophore Multi-target drug design

Optimal Research Applications for hA2A/hCA XII Modulator 1: Where the Evidence Supports Procurement


Tumor Microenvironment Studies: Simultaneous Disruption of Adenosine-Mediated Immune Suppression and CA XII-Driven pH Regulation

In syngeneic or xenograft tumor models where both adenosine-driven immunosuppression and carbonic anhydrase-mediated extracellular acidification contribute to tumor progression, hA2A/hCA XII modulator 1 enables concurrent pharmacological interrogation of both pathways with a single compound [1]. Its balanced potency at hA2A (Ki = 6.4 nM) and hCA XII (Ki = 6.2 nM) ensures that target engagement is achieved at comparable compound concentrations, allowing researchers to attribute observed anti-tumor effects to dual-pathway inhibition without the confounding influence of separate dosing regimens required when using two single-target agents [1].

Immuno-Oncology Combination Regimen Development: Profiling Adenosine Receptor Blockade with Tumor-Associated CA Inhibition

For preclinical evaluation of combination strategies involving immune checkpoint inhibitors, hA2A/hCA XII modulator 1 provides a defined pharmacological tool to assess whether adding hCA XII inhibition to hA2A antagonism yields additive or synergistic effects on T-cell activation and tumor growth control [1]. Its high selectivity for hA2A over hA1 (>750-fold) and hA3 (>4,600-fold) minimizes off-target adenosine receptor-mediated cardiovascular or immunological confounders, ensuring that observed immune phenotypes are attributable primarily to hA2A blockade [1].

Hypoxia-Adapted Cancer Cell Line Screening: Investigating hCA XII-Dependent Survival Pathways

In hypoxic cancer cell culture models where hCA XII expression is upregulated as an adaptive response, hA2A/hCA XII modulator 1 can be used to evaluate the contribution of CA XII enzymatic activity to cell survival, migration, and invasion [1]. The compound's >1300-fold selectivity for hCA XII over hCA I ensures that observed effects are not confounded by inhibition of cytosolic CA I, which is ubiquitously expressed and involved in pH homeostasis of non-malignant cells [1]. This makes the compound particularly suitable for assays requiring clean target attribution.

Structure-Activity Relationship (SAR) Reference Standard for Multi-Target Triazolopyrazine Optimization

As a well-characterized member of the 8-amino-2,6-diaryl-1,2,4-triazolo[4,3-a]pyrazin-3-one series, hA2A/hCA XII modulator 1 serves as a benchmark compound for medicinal chemistry programs aiming to optimize dual hA2A/hCA XII or triple hA2A/hCA IX/hCA XII inhibitors [1]. Its defined potency profile (hA2A 6.4 nM, hCA XII 6.2 nM, hCA IX 466 nM) provides a clear reference point for evaluating the impact of structural modifications on target selectivity and potency balance, as demonstrated by its direct comparison with compound 20 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for hA2A/hCA XII modulator 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.